3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis
Thiazole, a component of benzothiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can be monitored by techniques such as thin layer chromatography .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazole and isoxazole derivatives, including compounds structurally related to "3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide", has been extensively studied. These efforts are aimed at developing novel compounds with potential biological activities. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, demonstrating the versatility of these compounds for further chemical modifications (Martins et al., 2002).
Biological Activities
Antibacterial and Antifungal Activities
The design, synthesis, and quantitative structure-activity relationship (QSAR) studies of thiazolyl substituted pyrazolones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, novel benzodifuran derivatives synthesized from visnaginone and khellinone were found to possess anti-inflammatory and analgesic properties, indicating their potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Activity
A study on the synthesis of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides investigated their antitumor activity, revealing significant inhibitory effects on the growth of human tumor cells, suggesting these compounds as promising candidates for anticancer drug development (Ostapiuk et al., 2017).
Enzyme Inhibition
Isoxazole-containing sulfonamides have been synthesized and evaluated for their inhibitory properties against carbonic anhydrase II and VII, crucial for exploring new treatments for conditions such as glaucoma and neuropathic pain (Altug et al., 2017).
Herbicidal Activity
The synthesis of novel piperidyl carboxamides and thiocarboxamides containing the thiazol-2-yl and isoxazol-4-yl moieties showed moderate to good herbicidal activities. These compounds were designed as inhibitors of the D1 protease in plants, highlighting their potential as lead compounds for developing new herbicides (Hu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c1-6-4-9(20-16-6)11(17)15-12-14-8-3-2-7(22(13,18)19)5-10(8)21-12/h2-5H,1H3,(H2,13,18,19)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXYXVUFJDNAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide |
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